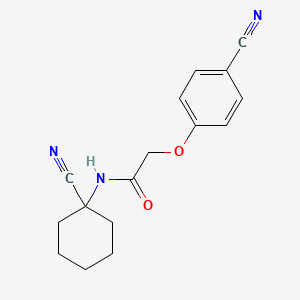

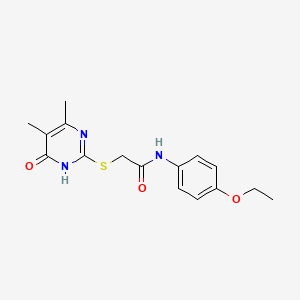

![molecular formula C18H12N4O4 B2472023 4-cyano-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 862808-39-7](/img/structure/B2472023.png)

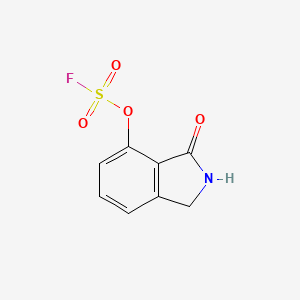

4-cyano-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-cyano-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide” is a novel chemical entity. Unfortunately, there’s limited information available about this specific compound .

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds have been synthesized using various methods. For instance, some novel isoxazole derivatives bearing biologically active pharmacophores like benzodioxane and peptide bond have been synthesized, and their structures are supported by FTIR, 1H and 13C NMR, and mass spectra .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and similar compounds. It likely contains a benzodioxin group, an oxadiazol group, and a cyano group attached to a benzamide core .Scientific Research Applications

Synthesis and Antioxidant Activity

The compound is associated with the synthesis of a range of functionalized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles, demonstrating significant antioxidant activity and offering protection against DNA damage induced by the Bleomycin iron complex (Bondock, Etman & Adel, 2016).

Anticancer Evaluation

It has been involved in the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which showed notable anticancer activity against multiple cancer cell lines, outperforming etoposide, a reference drug, in some cases (Ravinaik et al., 2021).

Crystal Structure and Biological Studies

Research on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, closely related to this compound, included synthesis, characterization, and investigation of biological activities such as antioxidant and antibacterial activities against Staphylococcus aureus (Karanth et al., 2019).

Synthesis for Anti-Inflammatory and Anti-Cancer Applications

The compound is part of the synthesis of various derivatives intended for use as anti-inflammatory and anti-cancer agents, indicating its potential in medicinal chemistry (Gangapuram & Redda, 2009).

Future Directions

properties

IUPAC Name |

4-cyano-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O4/c19-10-11-1-3-12(4-2-11)16(23)20-18-22-21-17(26-18)13-5-6-14-15(9-13)25-8-7-24-14/h1-6,9H,7-8H2,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTMQFDNIRZVQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

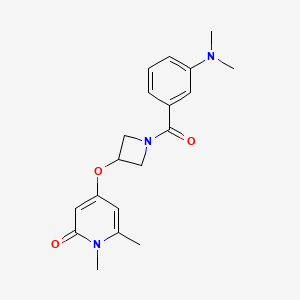

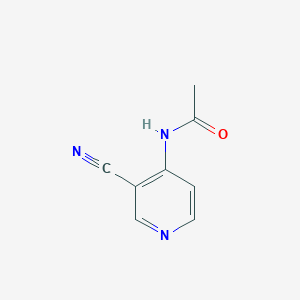

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2471960.png)

![4-[3-(1-Methylpyrazol-3-yl)-5-oxo-2-pyrazolinyl]benzenesulfonamide](/img/structure/B2471962.png)